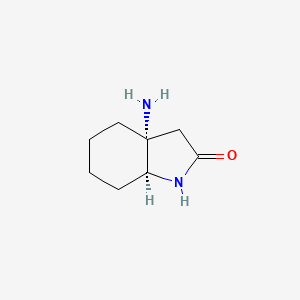

Rel-(3aR,7aS)-3a-aminooctahydro-2H-indol-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rel-(3aR,7aS)-3a-aminooctahydro-2H-indol-2-one, also known as U-69,593, is a synthetic opioid drug that was first synthesized in the late 1970s. It is a kappa-opioid receptor agonist, which means that it binds to and activates the kappa-opioid receptor in the brain and spinal cord. This receptor is involved in the regulation of pain, mood, and other physiological processes.

Scientific Research Applications

Eco-Friendly Synthesis

Research has demonstrated a simple, efficient, eco-friendly synthesis of various indolin-2-one derivatives using sulfamic acid as an organo-catalyst. This method offers mild conditions, excellent yields, and easy product isolation without the need for column chromatographic separation (Brahmachari & Banerjee, 2014).

Protein Kinase Inhibition

Beta-carbolin-2-ones, structurally similar to indolin-2-one, have been synthesized and evaluated as RET protein kinase inhibitors. These compounds show potential in inhibiting RET enzymatic activity and could be influential in oncology research (Cincinelli et al., 2008).

Synthetic Precursors

Indoles and indolone derivatives, which are structurally related to indolin-2-one, are synthesized as precursors for natural compound synthesis. These synthetic methods are crucial for pharmaceutical and natural product synthesis (Nimtz & Häfelinger, 1987).

Reductive Heck Reactions

Studies have utilized derivatives of indolin-2-one in reductive Heck reactions. These reactions form aryl(hetaryl), N-arylamino tricyclic imides, contributing to synthetic organic chemistry (Atbakar et al., 2016).

Antimicrobial Activity

Research involving indol-3-yl derivatives, closely related to indolin-2-one, has explored their potential as antimicrobial agents. These compounds have demonstrated significant antibacterial activities, suggesting their application in therapeutic agents against inflammatory ailments (Rubab et al., 2017).

Synthesis of Complex Molecules

The synthesis of complex molecules like 7-hydroxy-6,7-dihydro-indole derivatives from indole compounds, which share a core structure with indolin-2-one, has been achieved. This synthesis is significant for the development of diverse pharmaceutical compounds (Lu et al., 2015).

Process Development for β3-Adrenergic Receptor Agonists

Indolin-2-one derivatives have been used in developing β3-adrenergic receptor agonists, highlighting their importance in pharmaceutical process development (Harada et al., 2004).

Potential COVID-19 Drug Candidates

Research involving the synthesis of compounds with structural resemblance to indolin-2-one has led to potential drug candidates for COVID-19. These findings are pivotal in the current global health scenario (Abu-Melha et al., 2022).

properties

IUPAC Name |

(3aR,7aS)-3a-amino-3,4,5,6,7,7a-hexahydro-1H-indol-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O/c9-8-4-2-1-3-6(8)10-7(11)5-8/h6H,1-5,9H2,(H,10,11)/t6-,8+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUOJZWVDFYJWDP-POYBYMJQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(CC(=O)NC2C1)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@]2(CC(=O)N[C@H]2C1)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Rel-(3aR,7aS)-3a-aminooctahydro-2H-indol-2-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-methyl-7-(morpholine-4-carbonyl)-3-(p-tolyl)-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2433278.png)

![6-Chloro-2-[(2,5-dichlorophenyl)sulfanylmethyl]-3-(2-methylphenyl)quinazolin-4-one](/img/structure/B2433279.png)

![N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2433281.png)

![N-[4-(difluoromethoxy)phenyl]-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2433282.png)

![(2Z)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-methylphenyl)sulfonylhydrazinylidene]chromene-3-carboxamide](/img/structure/B2433289.png)

![6-(azepan-1-ylsulfonyl)-2-(3-methoxybenzyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2433290.png)

![3-(3,4-Dichlorophenyl)-N-[2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl]propanamide](/img/structure/B2433293.png)

![4-(azepan-1-ylsulfonyl)-N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2433295.png)

![Methyl 2-[6-(2,3-dimethylphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B2433301.png)